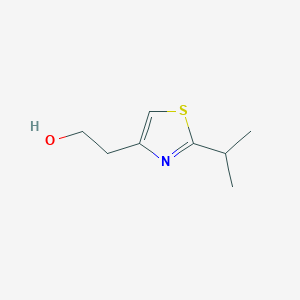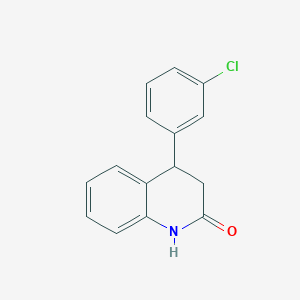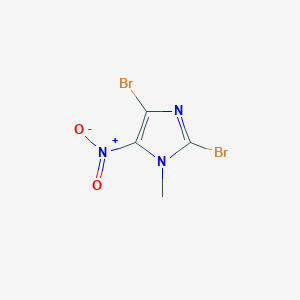
4-(2-ピペリジン-1-イル-エチル)-フェニルアミン
概要
説明
4-(2-Piperidin-1-yl-ethyl)-phenylamine is an organic compound that features a piperidine ring attached to a phenylamine structure via an ethyl chain. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as a building block for more complex molecules .
科学的研究の応用
4-(2-Piperidin-1-yl-ethyl)-phenylamine has a wide range of applications in scientific research:
作用機序
Target of Action
4-(2-Piperidin-1-yl-ethyl)-phenylamine, also known as 4-(2-PIPERIDIN-1-YL-ETHYL)-ANILINE, is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
It is noted that piperidine derivatives have potential for enhanced central nervous system (cns) pharmacokinetic properties .
Result of Action
Some piperidine derivatives have been evaluated for anti-inflammatory activity .
Action Environment
It is known that the environment can affect the synthesis and function of piperidine derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine typically involves the reaction of 4-bromoethylbenzene with piperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the piperidine displaces the bromine atom on the benzene ring . The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Piperidin-1-yl-ethyl)-phenylamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
化学反応の分析
Types of Reactions
4-(2-Piperidin-1-yl-ethyl)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenylamine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted phenylamine compounds .
類似化合物との比較
Similar Compounds
4-(2-Morpholin-1-yl-ethyl)-phenylamine: Similar structure but with a morpholine ring instead of piperidine.
4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine: Contains a pyrrolidine ring instead of piperidine.
4-(2-Piperazin-1-yl-ethyl)-phenylamine: Features a piperazine ring instead of piperidine.
Uniqueness
4-(2-Piperidin-1-yl-ethyl)-phenylamine is unique due to its specific combination of the piperidine ring and phenylamine structure, which imparts distinct pharmacological and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
4-(2-piperidin-1-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13-6-4-12(5-7-13)8-11-15-9-2-1-3-10-15/h4-7H,1-3,8-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEFNCLNVXCFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443723 | |
| Record name | 4-(2-Piperidin-1-yl-ethyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168897-21-0 | |
| Record name | 4-[2-(1-Piperidinyl)ethyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168897-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Piperidin-1-yl-ethyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
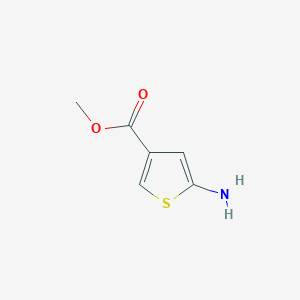
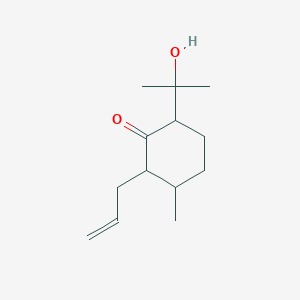
![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)
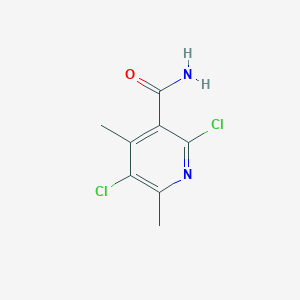
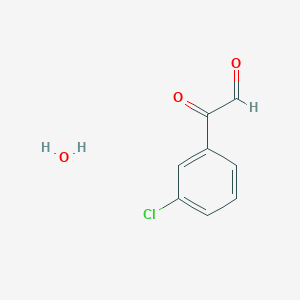
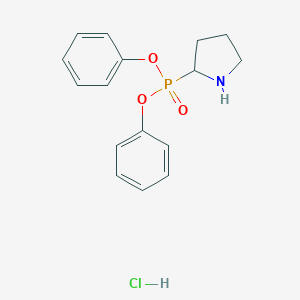
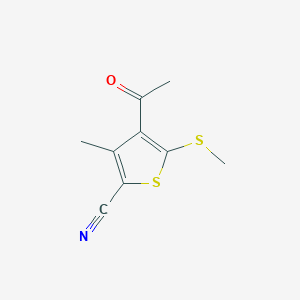
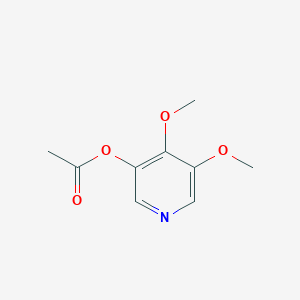
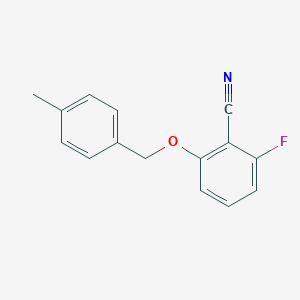
![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)

